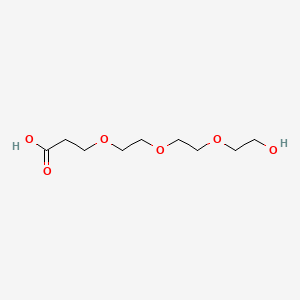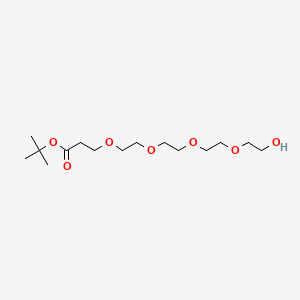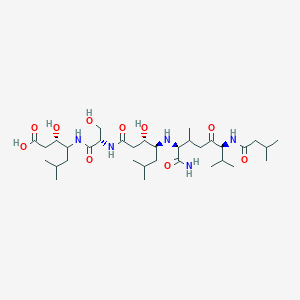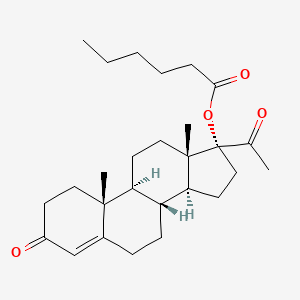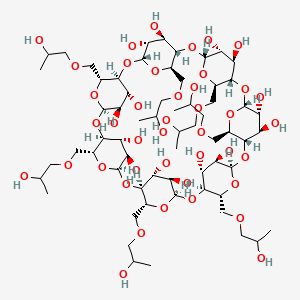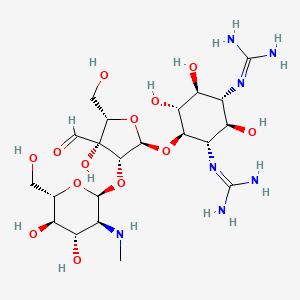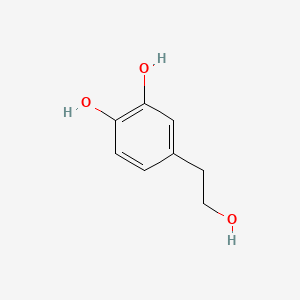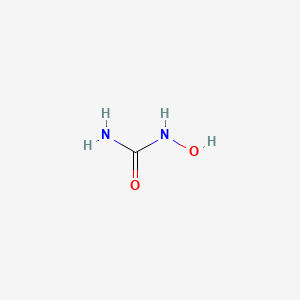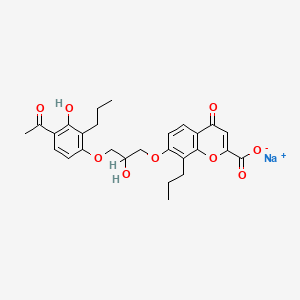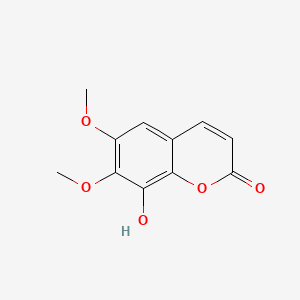
フラキシジン
概要
科学的研究の応用
Chemistry: Used as a precursor in the synthesis of other coumarin derivatives.
Biology: Investigated for its role in modulating biological pathways, including antioxidant and anti-inflammatory pathways.
Medicine: Studied for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of natural antioxidants and preservatives for food and cosmetic products
作用機序
フラキシジンは、いくつかの機序を通じてその効果を発揮します。
抗酸化活性: フラキシジンはフリーラジカルを捕捉し、抗酸化酵素をアップレギュレートすることにより、細胞を酸化ストレスから保護します。
抗炎症活性: 活性化B細胞の核因子κ軽鎖エンハンサー(NF-κB)の活性化を阻害し、プロ炎症性サイトカインの産生を減少させます。
抗がん活性: フラキシジンは、ミトコンドリアアポトーシス経路などの経路を調節し、細胞増殖を阻害することにより、がん細胞のアポトーシスを誘導します。.
6. 類似の化合物との比較
フラキシジンは、フラクセチン、エスクレチン、スコポレチンなどの他のクマリン誘導体と構造的に関連しています。これらの化合物と比較して、フラキシジンはヒドロキシル基とメトキシ基の両方が存在するため、独特の特性を持ち、その独特の生物活性に貢献しています。
類似の化合物:
フラクセチン: 7,8-ジヒドロキシ-6-メトキシクマリン。
エスクレチン: 6,7-ジヒドロキシクマリン。
スコポレチン: 7-ヒドロキシ-6-メトキシクマリン.
フラキシジンの官能基のユニークな組み合わせは、それをさまざまな科学的および産業的用途にとって貴重な化合物にします。
生化学分析
Biochemical Properties
Fraxidin interacts with various biomolecules in biochemical reactions. It has been shown to exhibit protective effects against cytotoxicity induced by H2O2 in human umbilical vein endothelial cells (HUVECs) . This suggests that Fraxidin may interact with enzymes and proteins involved in oxidative stress responses.
Cellular Effects
Fraxidin has been observed to have significant effects on cellular processes. It has been found to recover the viability of HUVECs damaged by H2O2 treatment and reduce the lipid peroxidation and the internal reactive oxygen species level elevated by H2O2 treatment . This indicates that Fraxidin can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, Fraxidin exerts its effects through various mechanisms. It has been found to upregulate antiapoptotic genes (clusterin and apoptosis inhibitor 5) and a tumor suppressor gene (ST13) . This suggests that Fraxidin may interact with these biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression.
Temporal Effects in Laboratory Settings
Given its observed cellular protective activity and antioxidative effect , it can be hypothesized that Fraxidin may exhibit stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
Given its observed cellular protective activity , it is possible that Fraxidin may exhibit threshold effects and potential toxic or adverse effects at high doses.
Metabolic Pathways
It is known that Fraxidin shows its antioxidative effect through inhibition of the cyclo AMP phosphodiesterase enzyme . This suggests that Fraxidin may interact with this enzyme and potentially affect metabolic flux or metabolite levels.
Transport and Distribution
Given its observed cellular protective activity , it is possible that Fraxidin may interact with transporters or binding proteins and have effects on its localization or accumulation.
Subcellular Localization
Given its observed cellular protective activity , it is possible that Fraxidin may have targeting signals or post-translational modifications that direct it to specific compartments or organelles.
準備方法
合成経路と反応条件: フラキシジンは、いくつかの方法で合成することができます。一般的な合成経路の1つは、炭酸カリウムなどの塩基の存在下で、メチルヨウ化物を用いたフラクセチン(7,8-ジヒドロキシ-6-メトキシクマリン)のメチル化です。 反応は通常、アセトンなどの溶媒中で還流条件下で行われます。 .
工業生産方法: フラキシジンの工業生産は、通常、植物源からの抽出とそれに続く精製を伴います。マイクロ波アシスト抽出、メカノケミカル法、超音波アシスト抽出などの技術が、植物材料からフラキシジンを分離するために用いられます。 これらの方法は、その効率性と環境への影響の低さのために有利です。 .
化学反応の分析
反応の種類: フラキシジンは、次のようなさまざまな化学反応を起こします。
酸化: フラキシジンは酸化されてフラクセチンを生成することができます。
還元: フラキシジンの還元は、ジヒドロフラキシジンを生成することができます。
置換: フラキシジンは、特にヒドロキシル基とメトキシ基で置換反応を起こすことができます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムまたは過酸化水素などの試薬を酸性または塩基性条件で使用できます。
還元: 炭素担持パラジウムを用いた触媒的接触水素化は、一般的な方法です。
置換: メチルヨウ化物または臭化エチルなどの試薬を塩基の存在下で使用して、メチル化またはエチル化反応を行います。
主要な生成物:
酸化: フラクセチン。
還元: ジヒドロフラキシジン。
4. 科学研究への応用
化学: 他のクマリン誘導体の合成における前駆体として使用されます。
生物学: 抗酸化作用や抗炎症作用などの生物学的経路を調節する役割について研究されています。
医学: がん、心血管疾患、神経変性疾患などの病気の治療における潜在的な治療効果について研究されています。
類似化合物との比較
Fraxetin: 7,8-dihydroxy-6-methoxycoumarin.
Esculetin: 6,7-dihydroxycoumarin.
Scopoletin: 7-hydroxy-6-methoxycoumarin.
Fraxidin’s unique combination of functional groups makes it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
8-hydroxy-6,7-dimethoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5/c1-14-7-5-6-3-4-8(12)16-10(6)9(13)11(7)15-2/h3-5,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFBKOHHLAWWTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=CC(=O)O2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70200499 | |
| Record name | Fraxidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70200499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
525-21-3 | |
| Record name | Fraxidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=525-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fraxidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fraxidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70200499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-hydroxy-6,7-dimethoxy-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.611 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


